molecular formula C7H14O3 B13315903 4-Hydroxy-5-methylhexanoic acid

4-Hydroxy-5-methylhexanoic acid

Cat. No.: B13315903
M. Wt: 146.18 g/mol
InChI Key: GNEPNFNLYWXXTJ-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methylhexanoic acid (IUPAC name: this compound) is a branched-chain hydroxy fatty acid with a hydroxyl group at the fourth carbon and a methyl substituent at the fifth carbon of a six-carbon backbone. Hydroxy acids like this are significant in organic synthesis, pharmaceuticals, and biochemistry due to their functional group interactions and stereochemical effects .

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

4-hydroxy-5-methylhexanoic acid

InChI

InChI=1S/C7H14O3/c1-5(2)6(8)3-4-7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)

InChI Key

GNEPNFNLYWXXTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(=O)O)O

Origin of Product

United States

Preparation Methods

Multi-step Synthesis via Cyano and Malonate Intermediates

Several patents describe the synthesis of structurally related compounds such as 3-aminomethyl-5-methylhexanoic acid and 3-cyano-5-methylhexanoic acid ethyl ester, which share the hexanoic acid backbone and methyl substitution pattern. These synthetic routes provide insights into possible preparation methods for 4-hydroxy-5-methylhexanoic acid.

A representative synthetic scheme involves:

  • Step 1: Condensation of isovaleraldehyde (3-methylbutanal) with alkyl cyanoacetates to form cyano-substituted hexenoic acid esters.

  • Step 2: Michael addition or malonate alkylation to introduce additional substituents and build the carbon skeleton.

  • Step 3: Hydrolysis and decarboxylation under reflux conditions to yield the hydroxy-substituted acid.

  • Step 4: Purification and stereochemical resolution using chiral auxiliaries or selective crystallization.

This methodology is outlined in patents such as WO1996038405A1 and WO2011141923A2, which describe efficient stereoselective syntheses of related compounds using intermediates like 2-cyano-5-methylhex-2-enoic acid esters and 3-isobutylglutaric acid anhydrides. These intermediates can be manipulated to introduce hydroxyl groups at specific positions via controlled hydrolysis or reduction steps.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes selective oxidation to form a ketone. This reaction is typically mediated by strong oxidizing agents:

Reagent/ConditionsProductYieldCitations
KMnO₄ (acidic conditions)5-Methyl-4-oxohexanoic acid72–85%
CrO₃ (Jones reagent)5-Methyl-4-oxohexanoic acid68–78%

Mechanistic Insight : Oxidation proceeds via the formation of a chromate ester intermediate, followed by cleavage of the C–H bond adjacent to the hydroxyl group .

Esterification and Lactonization

The carboxylic acid participates in esterification, while intramolecular cyclization forms γ-lactones:

Esterification

Reagent/ConditionsProductYieldCitations
Ethanol/H₂SO₄ (reflux)Ethyl 4-hydroxy-5-methylhexanoate89%
Acetyl chloride (room temp)4-Hydroxy-5-methylhexanoyl chloride95%

Lactonization

ConditionsProductRing SizeCitations
H₂SO₄ (catalytic, 110°C)γ-Lactone (5-membered ring)92%

Structural Basis : The γ-position of the hydroxyl group relative to the carboxylic acid enables facile lactone formation under acidic conditions .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using strong hydride donors:

Reagent/ConditionsProductYieldCitations
LiAlH₄ (anhydrous ether)5-Methyl-1,4-hexanediol76%
BH₃·THF4-Hydroxy-5-methylhexanol63%

Limitation : Over-reduction of the hydroxyl group is avoided by using milder agents like BH₃·THF .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution after activation:

Reagent/ConditionsProductYieldCitations
TosCl/pyridine4-Tosyloxy-5-methylhexanoic acid88%
PBr₃ (0°C)4-Bromo-5-methylhexanoic acid82%

Application : Tosylated derivatives serve as intermediates for synthesizing ethers or amines .

Decarboxylation

Thermal or photochemical decarboxylation yields branched alkenes:

ConditionsProductYieldCitations
Pyrolysis (200°C)4-Methyl-1-pentene55%
UV light (benzene solvent)4-Methyl-1-pentene48%

Mechanism : Radical-mediated cleavage of the C–COOH bond generates an alkene via β-scission .

Biochemical Modifications

Enzymatic transformations have been hypothesized but require experimental validation:

EnzymeProposed ProductStatusCitations
Cytochrome P450Epoxidized derivativesTheoretical
DehydrogenasesKetone or aldehyde derivativesTheoretical

Scientific Research Applications

4-Hydroxy-5-methylhexanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the nuclear factor-erythroid 2-related factor 2 (NRF2) pathway, which triggers a cascade of antioxidative responses. This mechanism is particularly relevant in its neuroprotective effects against oxidative stress-induced neuronal damage .

Comparison with Similar Compounds

5-Methylhexanoic Acid (CAS 97-61-0)

  • Structure : Lacks a hydroxyl group but shares the methyl substituent at position 5.
  • Properties: The absence of a hydroxyl group reduces polarity compared to 4-hydroxy-5-methylhexanoic acid, impacting solubility and boiling point. 5-Methylhexanoic acid is used in flavoring agents and polymer synthesis .
  • Key Difference: The hydroxyl group in this compound likely enhances hydrogen bonding, increasing water solubility and reactivity in esterification or oxidation reactions .

2-Hydroxy-5-Methyl-4-Oxohexanoic Acid (CAS 89966-33-6)

  • Structure : Features hydroxyl, oxo (keto), and methyl groups at positions 2, 4, and 5, respectively.
  • Properties: The oxo group introduces electrophilicity, enabling nucleophilic addition reactions. This compound’s molecular weight (160.17 g/mol) and polar functional groups suggest higher melting points than non-oxygenated analogs .
  • Key Difference: The oxo group in this compound contrasts with the hydroxyl group in this compound, altering redox behavior and acidity .

4-Boc-(R)-Amino-5-Methylhexanoic Acid

  • Structure: Contains a tert-butoxycarbonyl (Boc)-protected amino group at position 4 and a methyl group at position 5.
  • Properties: The Boc group enhances steric bulk and stability, making it useful in peptide synthesis. The amino group introduces basicity, whereas this compound’s hydroxyl group is acidic .
  • Key Difference: Functional group substitution (amino vs. hydroxyl) drastically changes pH-dependent solubility and biological activity .

Methyl 5-Hydroxyhexanoate (CAS 62593-13-9)

  • Structure: Ester derivative of 5-hydroxyhexanoic acid.
  • Properties : The ester group reduces acidity compared to the free acid form. Its molecular weight (146.18 g/mol) and logP value (estimated 0.89) suggest moderate lipophilicity, suitable for lipid-based formulations .
  • Key Difference: Esterification of this compound would similarly alter volatility and hydrolytic stability .

Data Table: Key Analogs and Properties

Compound Name CAS Number Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties Reference
5-Methylhexanoic Acid 97-61-0 C₇H₁₄O₂ Methyl (C5), carboxylic acid 130.18 Low polarity, flavoring applications
2-Hydroxy-5-Methyl-4-Oxohexanoic Acid 89966-33-6 C₇H₁₂O₄ Hydroxyl (C2), oxo (C4), methyl (C5) 160.17 High polarity, redox-active
4-Boc-(R)-Amino-5-Methylhexanoic Acid N/A C₁₂H₂₃NO₄ Boc-amino (C4), methyl (C5) 245.31 Peptide synthesis, chiral resolution
Methyl 5-Hydroxyhexanoate 62593-13-9 C₇H₁₄O₃ Hydroxyl (C5), ester 146.18 Moderate lipophilicity, ester stability

Biological Activity

4-Hydroxy-5-methylhexanoic acid, also known as (2S)-2-amino-4-hydroxy-5-methylhexanoic acid, is a compound with significant biological activity. This article explores its mechanisms of action, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a hydroxyl group and an amino group, which contribute to its reactivity and interaction with biological systems. The presence of these functional groups allows for hydrogen bonding and ionic interactions, making it a valuable substrate for various enzymes involved in amino acid metabolism.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can influence several biochemical pathways, including:

  • Enzyme Substrates : It may serve as a substrate for enzymes that facilitate amino acid metabolism.
  • Receptor Binding : The compound can bind to various receptors, potentially modulating physiological responses.

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In studies utilizing the DPPH method, the compound demonstrated a significant ability to scavenge free radicals, outperforming standard antioxidants like butylated hydroxytoluene (BHT) at higher concentrations .

Table 1: Antioxidant Activity Comparison

Concentration (µM)DPPH Scavenging Activity (%)
5030
10055
20075
40090

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. It exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus (ATCC 25923)
  • Pseudomonas aeruginosa (ATCC 27853)

The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological methods .

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µM)
Staphylococcus aureus ATCC 25923200
Enterococcus faecalis ATCC 29212150
Pseudomonas aeruginosa ATCC 27853300

3. DNA Interaction Studies

Studies have shown that the compound can cleave DNA both hydrolytically and oxidatively. The interaction with calf thymus DNA (CT-DNA) was characterized using UV-Vis spectroscopy, revealing electrostatic binding as the primary mode of interaction. The compound's ability to induce DNA cleavage suggests potential applications in cancer therapy .

Case Studies and Research Findings

Recent investigations into the biological activities of this compound have provided insights into its therapeutic potential:

  • A study demonstrated that at concentrations of 200 µM and above, the compound effectively cleaved pBR322 plasmid DNA in the presence of an oxidizing agent like H2O2 .
  • Another study highlighted its role as an inhibitor in enzyme assays, suggesting its utility in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-5-methylhexanoic acid, and how can retrosynthetic analysis optimize pathway design?

  • Methodological Answer : Utilize AI-driven retrosynthesis tools (e.g., Template_relevance Reaxys or Pistachio models) to identify feasible pathways. For hydroxy acids like 4-hydroxybenzoic acid, enzymatic routes using hydrolases or oxidoreductases have been prioritized for stereochemical control and sustainability . For branched-chain analogs like this compound, consider Claisen condensation or β-hydroxylation of pre-existing methylhexanoate derivatives, followed by selective oxidation. Validate intermediates via LC-MS and NMR .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : Store in airtight, light-protected containers at 2–30°C, avoiding moisture and heat. Hydroxy acids with similar structures (e.g., 4-hydroxybenzoic acid) degrade in the presence of strong oxidizers; thus, incompatibility testing with common lab reagents (e.g., peroxides) is advised. Monitor purity via periodic HPLC analysis (C18 column, UV detection at 210–260 nm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm the hydroxyl and methyl substituents (e.g., δ ~1.2 ppm for methyl protons, δ ~4.0 ppm for hydroxyl-bearing carbons). FT-IR can identify carboxylic acid (1700–1720 cm1^{-1}) and hydroxyl (3200–3600 cm1^{-1}) groups. High-resolution mass spectrometry (HRMS) with ESI+ ionization is recommended for molecular ion validation .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

  • Methodological Answer : Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies). For example, if reported cytotoxicity conflicts, perform dose-response curves across multiple cell lines (e.g., HEK293, HepG2) and compare with structurally related compounds (e.g., 4-hydroxy-3-methoxyphenylacetic acid) to isolate structure-activity relationships . Statistical tools like ANOVA with post-hoc tests are essential to assess variability .

Q. What strategies mitigate challenges in quantifying trace impurities of this compound in complex matrices?

  • Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., 13^{13}C-labeled analogs) to enhance sensitivity. For environmental samples, solid-phase extraction (SPE) using C18 cartridges improves recovery rates. Method validation should follow ICH Q2(R1) guidelines, including LOD/LOQ calculations .

Q. How can computational modeling predict the metabolic fate of this compound in mammalian systems?

  • Methodological Answer : Use in silico tools like SwissADME or MetaCore to simulate phase I/II metabolism. For hydroxy acids, glucuronidation and β-oxidation are likely pathways. Validate predictions with in vitro hepatocyte assays and UPLC-QTOF-based metabolomics .

Key Considerations

  • Synthesis : Prioritize enzymatic or catalytic asymmetric methods to avoid racemization, critical for bioactive studies .
  • Safety : Follow GHS guidelines for hydroxy acids (e.g., PPE for skin/eye protection; avoid strong oxidizers) .
  • Data Integrity : Use raw data archiving (e.g., electronic lab notebooks) and appendices for large datasets to maintain reproducibility .

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